

# An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Sativan

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## Compound of Interest

Compound Name: *Sativan*

Cat. No.: *B030306*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of **Sativan**, a naturally occurring isoflavan. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this compound.

## Molecular Structure

**Sativan**, a member of the isoflavan class of flavonoids, possesses a core structure consisting of a chroman ring system substituted with a dimethoxyphenyl group.<sup>[1][2]</sup> The systematic IUPAC name for the naturally occurring enantiomer is (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol.<sup>[2]</sup>

Table 1: Chemical Identifiers for **Sativan**

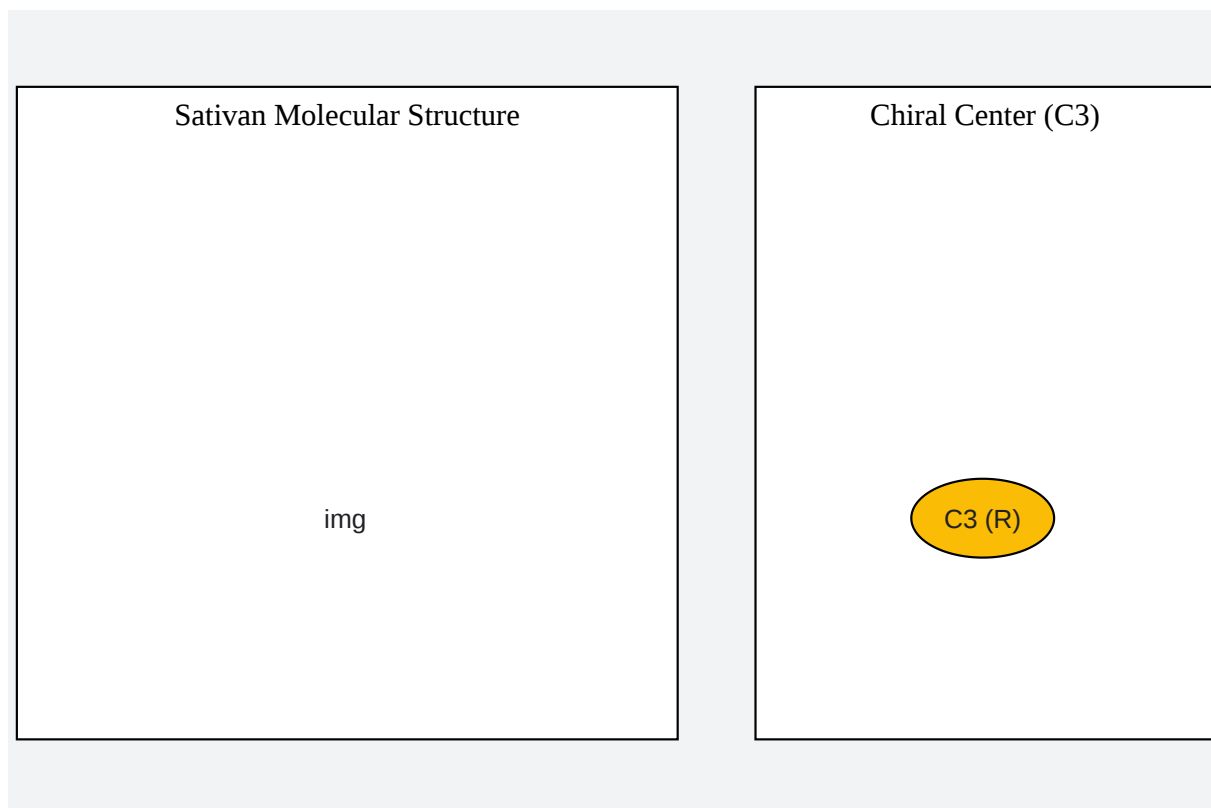
Identifier	Value	Source
IUPAC Name	(3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol	[2]
Chemical Formula	C <sub>17</sub> H <sub>18</sub> O <sub>4</sub>	[1][2]
Molecular Weight	286.32 g/mol	[2][3]
CAS Number	41743-86-6	[2]
SMILES	<chem>COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C(=C3)O)OC2)OC</chem>	[2]
InChI	InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1	[2][3]
InChIKey	TUXCLJQCYVCGDW-LBPRGKRZSA-N	[2][3]

The molecular framework of **Sativan** is built upon an isoflavan skeleton, which is a derivative of 3-phenylchromen-4-one.[1] It is specifically classified as a 4'-O-methylated isoflavonoid due to the methoxy groups attached to the phenyl substituent.[1]

## Stereochemistry

The stereochemistry of **Sativan** is a critical aspect of its molecular identity, influencing its biological activity. **Sativan** has a single chiral center located at the C3 position of the chroman ring.

The naturally occurring form of **Sativan** is the (-)-enantiomer, which has been determined to have an (R) absolute configuration at the C3 stereocenter.[2][3][4] This is denoted as (3R)-**Sativan**. The stereochemistry is crucial for its interaction with biological targets.



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Caption: Molecular structure of **Sativan** with the C3 stereocenter highlighted.

The determination of the absolute configuration is a key experimental step in the characterization of natural products. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to a chiral center.<sup>[5][6]</sup>

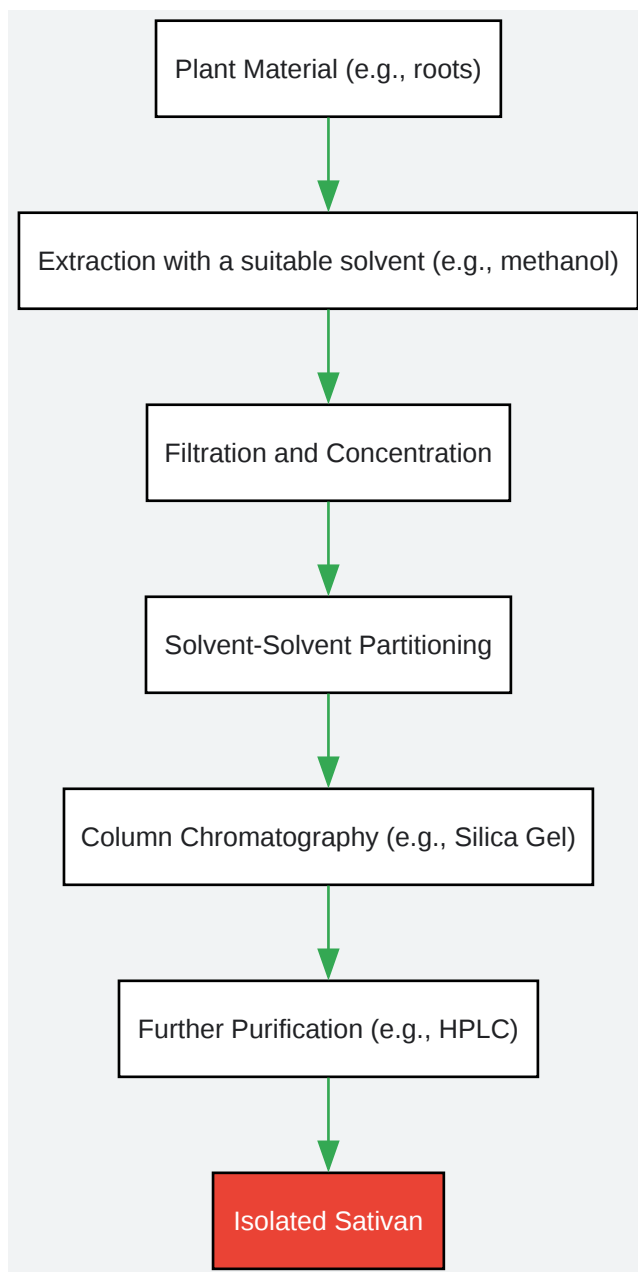
Table 2: Physicochemical Properties of **Sativan** (Predicted)

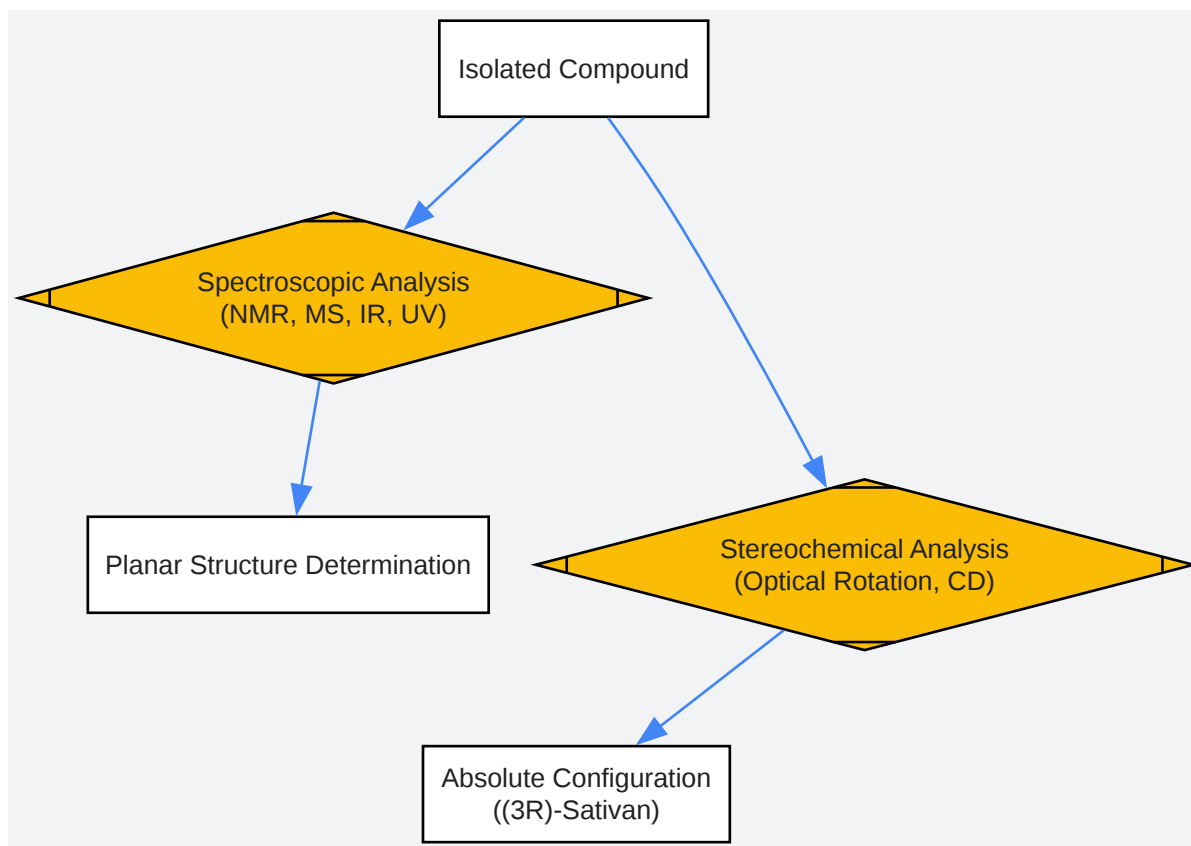
Property	Value	Source
Water Solubility	0.015 g/L	[1]
logP	3.13	[1]
pKa (Strongest Acidic)	9.78	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]

## Experimental Protocols for Structural Elucidation

The structural and stereochemical characterization of **Sativan** relies on a combination of spectroscopic and chiroptical techniques. The following outlines the general methodologies employed.

**Sativan** can be isolated from various plant sources, such as *Medicago sativa* (alfalfa) and *Sesbania grandiflora*.<sup>[2][7]</sup> A general workflow for the isolation process is as follows:





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